molecular formula C11H14N2O3 B2525326 2-(4-Acetylphenoxy)propanehydrazide CAS No. 885460-10-6

2-(4-Acetylphenoxy)propanehydrazide

Cat. No.: B2525326
CAS No.: 885460-10-6
M. Wt: 222.244
InChI Key: UCCLCIYYIJYXHJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenoxy)propanehydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction can produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazides .

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Acetylphenoxy)propanehydrazide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique biochemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

2-(4-acetylphenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)9-3-5-10(6-4-9)16-8(2)11(15)13-12/h3-6,8H,12H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLCIYYIJYXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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